molecular formula C16H18O4S B8414611 4-((3,4,5-Trimethoxybenzyl)thio)phenol

4-((3,4,5-Trimethoxybenzyl)thio)phenol

Cat. No.: B8414611
M. Wt: 306.4 g/mol
InChI Key: JBTRUPZYRYLZFH-UHFFFAOYSA-N
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Description

4-((3,4,5-Trimethoxybenzyl)thio)phenol is a useful research compound. Its molecular formula is C16H18O4S and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H18O4S

Molecular Weight

306.4 g/mol

IUPAC Name

4-[(3,4,5-trimethoxyphenyl)methylsulfanyl]phenol

InChI

InChI=1S/C16H18O4S/c1-18-14-8-11(9-15(19-2)16(14)20-3)10-21-13-6-4-12(17)5-7-13/h4-9,17H,10H2,1-3H3

InChI Key

JBTRUPZYRYLZFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CSC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy thiophenol (12 g, 0.095 mol) and potassium carbonate (15.86 g, 0.115 mol) were dissolved in 250 ml of N,N-dimethylformamide, and cooled to 0° C. To the above solution at 0° C. was added dropwise 25 g (0.095 mol) of 3,4,5-trimethoxybenzyl bromide prepared in step (1) dissolved in 50 ml N,N-dimethylformamide. After stirring for 2 hr, the ice-bath was removed, and the solution was stirred overnight. The whole solution was poured into water, and extracted with 300 ml ethyl acetate. The organic layer was washed twice with 300 ml of water. Drying over magnesium sulfate, filtration, concentration, and chromatographic purification on silica gel column (ethyl acetate/n-hexane=2/3) gave 20 g (yield 68%) of 3,4,5-trimethoxybenzyl 4-hydroxyphenyl thioether as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15.86 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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